molecular formula C20H27Cl2N5OS B2548714 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1323399-29-6

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2548714
CAS No.: 1323399-29-6
M. Wt: 456.43
InChI Key: NWISJKBYSJKMCQ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride is a potent and selective ATP-noncompetitive inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2. This compound effectively suppresses the phosphorylation of extracellular signal-regulated kinase (ERK), a critical downstream effector in the RAS/RAF/MEK/ERK signaling cascade . Its primary research value lies in the dissection of this pathway's role in cellular processes such as proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of numerous cancers, particularly those driven by mutations in RAS or RAF genes like BRAF V600E. Consequently, this inhibitor is a vital pharmacological tool for in vitro and in vivo studies aimed at understanding tumorigenesis and evaluating the therapeutic potential of MEK inhibition. Preclinical research has demonstrated its efficacy in stabilizing tumors and inhibiting the growth of various human cancer xenograft models , making it indispensable for target validation and combination therapy studies in oncology. By precisely inhibiting MEK1/2, researchers can probe pathway dependencies and identify mechanisms of resistance, thereby contributing to the development of more effective targeted cancer treatments.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5OS.ClH/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20;/h8-9,12H,6-7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWISJKBYSJKMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and amines. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit promising antimicrobial activities against various pathogens, including both Gram-positive and Gram-negative bacteria. The benzothiazole component is particularly noted for its effectiveness in this area .

Anticancer Activity

Studies have shown that derivatives of benzothiazoles can possess anticancer properties, potentially inhibiting the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion may also demonstrate similar effects, warranting further investigation.

Neurological Applications

Given its dimethylamino group, this compound may have implications in neurological disorders, potentially acting as a modulator for neurotransmitter systems or exhibiting neuroprotective properties.

Case Study 1: Antimicrobial Evaluation

A study evaluated several benzothiazole derivatives for their antimicrobial efficacy using the turbidimetric method against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a potential pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

In vitro studies using the Sulforhodamine B assay demonstrated that certain analogs of benzothiazoles showed potent activity against breast cancer cell lines, highlighting their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound (Hydrochloride) C₂₁H₂₆ClN₅O₂S·HCl ~486.44 7-Cl-4-Me-benzothiazole, 1-Et-5-Me-pyrazole, 3-(dimethylamino)propyl Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) C₂₁H₁₅ClN₆O 402.83 Phenyl groups at pyrazole and aryl positions 133–135 68
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide HCl () C₂₀H₂₅Cl₂N₅O₃S 486.41 7-Cl-4-MeO-benzothiazole, 1,3-diMe-pyrazole, morpholinylethyl chain Not reported Not reported
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide HCl () C₂₁H₂₃ClN₄O₂S₂ 463.00 4-MeO-benzothiazole, benzo[d]thiazole-2-carboxamide, 3-(dimethylamino)propyl Not reported Not reported
Key Observations:

Benzothiazole Substituents :

  • The target compound’s 7-chloro-4-methyl group increases lipophilicity compared to 4-methoxy () or unsubstituted analogs. Chloro groups enhance metabolic stability, while methoxy groups improve solubility via hydrogen bonding .
  • 4-Methyl vs. 4-methoxy : Methyl is electron-donating but less polar than methoxy, affecting electronic distribution and target binding .

Pyrazole Core: The target’s 1-ethyl-5-methyl substitution introduces steric bulk compared to 1,3-dimethyl () or 4-cyano-1-aryl (). Ethyl groups may slow metabolism, extending half-life .

Side Chains: 3-(Dimethylamino)propyl (target) vs. morpholinylethyl (): The morpholine ring () enhances water solubility via cyclic amine hydrogen bonding, whereas dimethylamino provides simpler protonation .

Pharmacological Implications

  • Structural Similarity Principle: Per , minor substituent changes (e.g., chloro to methoxy) alter bioactivity. For example, 4-methoxy () may enhance solubility but reduce membrane permeability compared to chloro .
  • Quaternary Ammonium Compounds: notes CMC values for surfactants like BAC-C12, but the target compound’s dimethylamino group may confer mild surfactant-like behavior, aiding cellular uptake .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C12H16ClN3S
Molecular Weight 269.79 g/mol
CAS Number 1105188-40-6
IUPAC Name This compound

This compound's structure incorporates a benzothiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting signal transduction processes.
  • Receptor Modulation : It may modulate the activity of various receptors, influencing neurotransmitter release and neuronal signaling pathways.

Anticancer Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer activities. For instance, a study reported the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of benzothiazole derivatives in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can exhibit activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Neuropharmacological Effects

Benzothiazole derivatives have been associated with neuropharmacological effects, including modulation of neurotransmitter systems. For example, compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole have shown promise in enhancing cognitive functions by acting as positive allosteric modulators at glutamate receptors .

Study 1: Anticancer Screening

In a study focused on anticancer screening, researchers evaluated various benzothiazole derivatives for their ability to inhibit tumor cell proliferation. The results indicated that certain modifications to the benzothiazole structure significantly enhanced anticancer activity against specific cancer cell lines .

Study 2: Neuropharmacological Assessment

Another research effort assessed the neuropharmacological effects of benzothiazole derivatives in animal models. The findings demonstrated that these compounds could effectively increase levels of neurotransmitters like acetylcholine and serotonin in the brain, suggesting their potential use in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation reactions in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (e.g., for intermediate coupling) .
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazole or benzothiazole moieties .
  • Purification : Column chromatography with methylene chloride or DMF-based solvent systems .
  • Optimization : Apply Design of Experiments (DoE) to minimize trial-and-error. For example, use factorial designs to test solvent ratios, temperature, and catalyst loading .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
  • NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., <0.3% deviation) .

Q. What in vitro bioactivity assays are suitable for initial pharmacological profiling?

  • Methodology :

  • Enzyme Inhibition : Phosphodiesterase (PDE) assays following AOAC SMPR 2014.011 guidelines (e.g., measuring IC₅₀ values) .
  • Molecular Docking : Preliminary screening using AutoDock Vina to assess binding affinity to target proteins (e.g., PDE5 or kinase domains) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potentials .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to evaluate stability (e.g., RMSD < 2 Å) .
  • Example : Docking studies in showed that substituents at the benzothiazole ring (e.g., chloro groups) enhance binding to hydrophobic pockets .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across biological models?

  • Methodology :

  • Comparative Analysis : Cross-validate in vitro (e.g., enzyme assays) and in silico (docking) results to identify outliers .
  • Mutagenesis Studies : Modify key amino acids in target proteins (e.g., PDE5) to test hypothesized binding interactions .

Q. What strategies optimize multi-step synthesis using Design of Experiments (DoE)?

  • Methodology :

  • Screening Designs : Use Plackett-Burman to identify critical factors (e.g., solvent type, reaction time) .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., temperature vs. catalyst loading) .

Q. What challenges arise when scaling up synthesis from milligram to gram scale?

  • Methodology :

  • Reactor Design : Use continuous-flow systems to improve heat/mass transfer (refer to CRDC subclass RDF2050112) .
  • Process Control : Implement real-time HPLC monitoring to detect intermediates and adjust parameters dynamically .

Q. Which analytical techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare lattice parameters (e.g., monoclinic vs. orthorhombic systems) .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes (e.g., ∆H fusion > 100 J/g) .

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